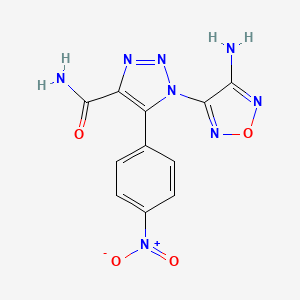
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a 1,2,3-triazole ring (a five-membered ring containing three nitrogen atoms) fused with an oxadiazole ring (a five-membered ring containing two nitrogen and two oxygen atoms).
- The amino group at position 4 of the oxadiazole ring and the nitrophenyl group at position 5 of the triazole ring contribute to its functional diversity.
- Overall, this compound exhibits interesting properties due to its intricate arrangement of heteroatoms and functional groups.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains to be fully elucidated, but it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or cellular pathways .
- Further research is needed to understand how this compound exerts its effects.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare this compound with other heterocyclic molecules containing triazole and oxadiazole moieties.
- Highlight its uniqueness based on its specific functional groups and structural features.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C11H8N8O4 |
|---|---|
Molecular Weight |
316.23 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C11H8N8O4/c12-9-11(16-23-15-9)18-8(7(10(13)20)14-17-18)5-1-3-6(4-2-5)19(21)22/h1-4H,(H2,12,15)(H2,13,20) |
InChI Key |
ZQWHYNXBERGPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)N)[N+](=O)[O-] |
solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















